7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride
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Overview
Description
7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride is a complex organic compound belonging to the pyrazole family. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, offers a wide range of possibilities in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with β-diketones can form pyrazole intermediates, which are then further modified to achieve the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalytic processes are often employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions, particularly at the pyrazole ring, are common.
Common Reagents and Conditions
Oxidation: Reagents like bromine or oxygen in the presence of catalysts.
Reduction: Hydrogenation using palladium or other metal catalysts.
Substitution: Use of halides and other electrophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied for its enzyme inhibitory activities.
Uniqueness
What sets 7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride apart is its trifluoromethyl group, which can enhance its biological activity and stability. This unique feature makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C15H15ClF3N3 |
---|---|
Molecular Weight |
329.75 g/mol |
IUPAC Name |
(7E)-7-benzylidene-1-methyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrazolo[4,3-c]pyridine;hydrochloride |
InChI |
InChI=1S/C15H14F3N3.ClH/c1-21-13-11(7-10-5-3-2-4-6-10)8-19-9-12(13)14(20-21)15(16,17)18;/h2-7,19H,8-9H2,1H3;1H/b11-7+; |
InChI Key |
IBTRXECDWAQHPE-RVDQCCQOSA-N |
Isomeric SMILES |
CN1C\2=C(CNC/C2=C\C3=CC=CC=C3)C(=N1)C(F)(F)F.Cl |
Canonical SMILES |
CN1C2=C(CNCC2=CC3=CC=CC=C3)C(=N1)C(F)(F)F.Cl |
Origin of Product |
United States |
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